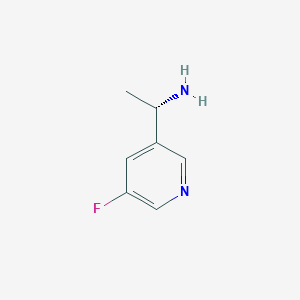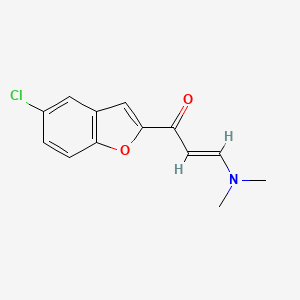
1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
Vue d'ensemble
Description
1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as 5-Cl-Bf-DMA, is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a derivative of benzofuran, and is composed of an aromatic ring structure with a chlorine substituent and a dimethylaminoprop-2-en-1-one side chain. 5-Cl-Bf-DMA has been studied for its potential therapeutic, pharmacological, and biochemical properties and has demonstrated promise in a variety of areas.
Applications De Recherche Scientifique
Optical Device Applications
A study by Rahulan et al. (2014) synthesized a compound similar in structure to 1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one and explored its nonlinear optical properties using a z-scan technique with nanosecond laser pulses. The compound exhibited a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with an increase in excitation intensity, indicating potential use in optical devices like optical limiters Rahulan et al., 2014.
Synthesis of Novel Compounds
Ali et al. (2020) reported on the synthesis of a novel compound with a structure similar to the one , from which they derived various enamines or enaminones and novel benzofuran derivatives bearing different substituents. These compounds were synthesized through reactions with primary amines and di-nitrogen nucleophiles, showcasing the versatility of such compounds in generating a range of chemically novel entities Ali et al., 2020.
Antimicrobial Applications
Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, exhibiting significant antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This suggests the potential antimicrobial application of compounds related to 1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one Idrees et al., 2020.
Cytotoxic Applications
A study by Ma et al. (2017) isolated neolignans from the seeds of Daphniphyllum macropodum Miq, including compounds structurally related to 1-(5-Chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one. These compounds were evaluated for their antiproliferative activity on human NSCLC A549 and H460 cell lines, with some showing significant inhibition of cancer cell growth, suggesting a potential application in cancer treatment Ma et al., 2017.
Propriétés
IUPAC Name |
(E)-1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(2)6-5-11(16)13-8-9-7-10(14)3-4-12(9)17-13/h3-8H,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMAAYZKCEYDE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





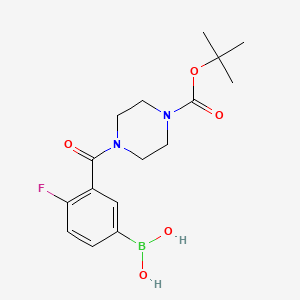


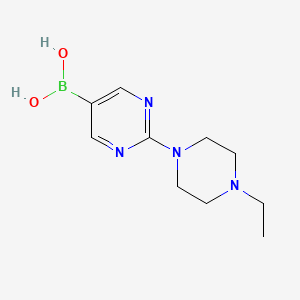


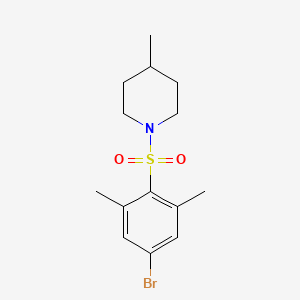

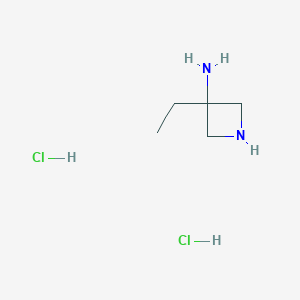
![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)
